(Oxan-4-yl)thiourea: A Comprehensive Guide to its Chemical Properties, Structural Dynamics, and Applications in Drug Design
(Oxan-4-yl)thiourea: A Comprehensive Guide to its Chemical Properties, Structural Dynamics, and Applications in Drug Design
Executive Summary
(Oxan-4-yl)thiourea (CAS: 1153229-49-2) [1], also known as 1-(tetrahydro-2H-pyran-4-yl)thiourea, is a highly versatile chemical building block utilized extensively in modern medicinal chemistry. By combining the metabolic stability of an oxane (tetrahydropyran) ring with the potent hydrogen-bonding capabilities of a thiourea moiety, this compound serves as a critical pharmacophore and synthetic intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in drug design, and field-proven synthetic methodologies for its preparation and validation.
Structural and Physicochemical Profiling
The utility of (oxan-4-yl)thiourea stems from the synergistic properties of its two primary structural components. The oxane ring provides a rigid, non-aromatic, polar scaffold. In drug design, replacing highly lipophilic carbocyclic rings (such as cyclohexyl) with an oxane ring significantly lowers the partition coefficient (logP), thereby improving aqueous solubility and reducing promiscuous off-target binding.
The thiourea moiety acts as a potent hydrogen bond donor and acceptor. It exhibits thione-thiol tautomerism, which allows it to adapt its electronic distribution based on the microenvironment of a target protein's active site.
Quantitative Physicochemical Data
To facilitate structural profiling, the core quantitative data for (oxan-4-yl)thiourea is summarized in Table 1 [1][3].
| Property | Value | Clinical / Chemical Significance |
| Chemical Name | (Oxan-4-yl)thiourea | Standard IUPAC nomenclature. |
| CAS Number | 1153229-49-2 | Unique registry identifier. |
| Molecular Formula | C₆H₁₂N₂OS | Defines atomic composition. |
| Molecular Weight | 160.24 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 2 (NH₂, NH) | Critical for interacting with kinase hinge regions or aspartyl protease catalytic dyads. |
| Hydrogen Bond Acceptors | 2 (Oxane O, Thiourea S) | Enhances target affinity and aqueous solubility. |
| Rotatable Bonds | 1 | High rigidity minimizes entropic penalty upon target binding. |
| Storage Temperature | 4°C | Prevents oxidative degradation of the thiourea group over long-term storage. |
Mechanistic Role in Drug Design (Pharmacophore Utility)
As a Senior Application Scientist, I frequently leverage (oxan-4-yl)thiourea as a bioisostere for ureas and amides when optimizing lead compounds. The thiourea group is particularly effective in forming bidentate hydrogen bonds, making it a privileged motif in the design of kinase inhibitors and protease inhibitors .
For instance, in the development of MAP4K1 inhibitors (such as BAY-405 analogs aimed at enhancing T-cell immunity against cancer), oxane-substituted thioureas are utilized to fine-tune kinase selectivity and improve Drug Metabolism and Pharmacokinetics (DMPK) properties [2]. The oxane ring occupies solvent-exposed hydrophobic pockets while resisting cytochrome P450-mediated oxidation better than simple alkyl chains. Furthermore, in the synthesis of condensed aminodihydrothiazine derivatives for Alzheimer's disease (targeting BACE1/gamma-secretase), the oxan-4-yl thiourea acts as a critical precursor to form the active thiazine pharmacophore [4].
Logical relationship of (Oxan-4-yl)thiourea structural components in targeted drug design.
Synthetic Methodologies and Experimental Protocols
The synthesis of (oxan-4-yl)thiourea requires a methodology that avoids highly toxic reagents like thiophosgene while ensuring high yields and purity. The most reliable, field-proven protocol involves the reaction of oxan-4-amine with benzoyl isothiocyanate, followed by controlled acidic hydrolysis [4].
Step-by-Step Protocol: Synthesis of (Oxan-4-yl)thiourea
Phase 1: Nucleophilic Addition (Intermediate Formation)
-
Preparation: Dissolve 1.0 equivalent of oxan-4-amine (tetrahydro-2H-pyran-4-amine) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Add 1.05 equivalents of benzoyl isothiocyanate dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 15 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure to obtain crude 1-benzoyl-3-(oxan-4-yl)thiourea. Causality: Benzoyl isothiocyanate is specifically chosen over thiophosgene or ammonium thiocyanate because it reacts cleanly with primary amines to form a highly crystalline benzoyl thiourea intermediate. This prevents the formation of symmetrical di-substituted thiourea byproducts, ensuring near-quantitative conversion.
Phase 2: Acidic Hydrolysis (Deprotection)
-
Preparation: Dissolve the crude 1-benzoyl-3-(oxan-4-yl)thiourea (e.g., 7.83 g) in 100 mL of methanol.
-
Acidification: Add 3 mL of concentrated hydrochloric acid (HCl).
-
Reflux: Heat the solution under reflux (approx. 95°C) for 4 hours. Causality: Acidic hydrolysis is prioritized over basic hydrolysis (e.g., NaOH/Heat) because strong bases can inadvertently trigger the desulfurization of the thiourea moiety, converting it into a urea. HCl/MeOH selectively cleaves the benzoyl amide bond, leaving the thiourea intact [4].
Phase 3: Purification and Isolation
-
Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between chloroform and a 5N NaOH aqueous solution.
-
Extraction: Separate the organic layer. The basic aqueous phase ensures the thiourea is fully deprotonated and partitions into the organic solvent.
-
Drying: Wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate to yield the crude product.
-
Polishing: Purify via recrystallization or NH-silica gel column chromatography to achieve >95% purity.
Experimental workflow for the synthesis and isolation of (Oxan-4-yl)thiourea.
Analytical Validation (Self-Validating System)
To guarantee trustworthiness, the protocol must be treated as a self-validating system. You cannot proceed to downstream kinase inhibitor synthesis without confirming the structural integrity of the deprotected thiourea.
Validation Metrics:
-
TLC Monitoring: The disappearance of the highly UV-active benzoyl intermediate spot and the appearance of a more polar, less UV-active spot (stainable with iodine or KMnO₄) indicates successful deprotection.
-
Mass Spectrometry (LC-MS): The product must exhibit a dominant molecular ion peak at m/z 161 [M+H]⁺ . The absence of m/z 265 [M+H]⁺ confirms complete removal of the benzoyl group.
-
Nuclear Magnetic Resonance (¹H-NMR): The defining success criterion is the complete disappearance of the aromatic protons (multiplets between 7.4–8.0 ppm) associated with the benzoyl group. The final spectrum must show the characteristic oxane ring protons (multiplets between 1.5–3.9 ppm) and the broad singlets of the thiourea NH/NH₂ protons (typically between 7.0–8.0 ppm in DMSO-d₆, depending on concentration and temperature).
References
-
Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [2]
-
(oxan-4-yl)thiourea — Chemical Substance Information NextSDS Chemical Database URL: [Link] [3]
- CONDENSED AMINODIHYDROTHIAZINE DERIVATIVE (EP 2233474 A1) European Patent Office / Eisai R&D Management Co Ltd URL: [4]
